molecular formula C10H14FN3O2 B8551623 2-(beta-Dimethylaminoethyl)amino-4-fluoronitrobenzene

2-(beta-Dimethylaminoethyl)amino-4-fluoronitrobenzene

Cat. No. B8551623
M. Wt: 227.24 g/mol
InChI Key: YNJHWNSWHUEMEJ-UHFFFAOYSA-N
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Patent
US04799934

Procedure details

To a stirred solution of 2,4-difluoronitrobenzene (3.18 g., 20 mmole) In DMSO (5 ml) was added portion-wise N,N-dimethylethylene-diamine (3.52 g., 40 mmole). The mixture was stirred at 23° C. for 1 hour and poured into crushed ice. Ethyl acetate (200 ml) was added to dissolve the orange-yellow solid. The organic phase separated was washed with water and brine, dried over sodium sulfate and evaporated under reduced pressure. The residue was chromatographed on a silica gel column eluting with CH2Cl2 /MeOH (20:1) to afford the compound (15) (2.8 g., 62%) which solidified on standing.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16].C(OCC)(=O)C>CS(C)=O>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
3.52 g
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 23° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the orange-yellow solid
CUSTOM
Type
CUSTOM
Details
The organic phase separated
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with CH2Cl2 /MeOH (20:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCNC1=C(C=CC(=C1)F)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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